4-Bromo-1H-indol-6-ol

Overview

Description

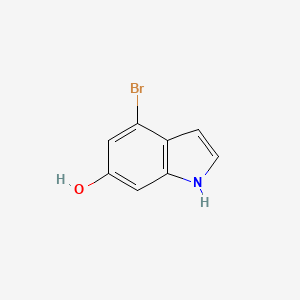

4-Bromo-1H-indol-6-ol (CAS: 374633-28-0) is a brominated indole derivative with the molecular formula C₈H₆BrNO and a molecular weight of 212.043 g/mol . It features a hydroxyl group at the 6-position and a bromine atom at the 4-position of the indole ring. Its structural simplicity and functional groups make it a versatile scaffold for further derivatization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-indol-6-ol typically involves the bromination of 1H-indol-6-ol. One common method is the reaction of 1H-indol-6-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-indol-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1H-indol-6-ol.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 1H-indol-6-ol.

Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Bromo-1H-indol-6-ol serves as a crucial intermediate in synthesizing more complex organic molecules. It is particularly valuable in creating other indole derivatives that possess enhanced biological activity or novel properties.

Biology

In biological research, this compound has been studied for its potential to modulate various biological pathways. It acts as a precursor for synthesizing compounds that target specific enzymes or receptors involved in critical cellular processes.

Medicine

The compound is under investigation for its therapeutic properties, particularly:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values below 64 µg/mL .

- Anticancer Properties: Research indicates potential anticancer effects, with ongoing studies exploring its mechanism of action against various cancer cell lines .

Case Studies and Research Findings

-

Antimicrobial Studies:

A study demonstrated that derivatives of this compound showed enhanced activity against C. albicans and other pathogenic microorganisms. The structure-function relationship was analyzed to optimize the antimicrobial efficacy . -

Anticancer Investigations:

Research focusing on the anticancer potential highlighted that modifications to the indole structure could lead to compounds with improved selectivity and potency against cancer cell lines . -

Synthesis of Indole-Based Inhibitors:

A recent study utilized this compound as a building block for synthesizing inhibitors targeting bacterial cystathionine γ-synthase, showcasing its utility in developing novel therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Bromo-1H-indol-6-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, it may inhibit certain kinases or interact with receptor proteins, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Positional Isomers

2.1.1 4-Bromo-1H-indol-7-ol (CAS: 1167056-91-8) This positional isomer differs by the hydroxyl group’s location (7-position instead of 6). The shift in substituent position significantly alters electronic properties and hydrogen-bonding capacity.

2.1.2 6-Bromo-1H-indole-4-carboxylic Acid (CAS: 898746-91-3) Replacing the hydroxyl group with a carboxylic acid at the 4-position introduces increased acidity (pKa ~4-5 for carboxylic acids vs. This derivative is likely more polar, impacting its solubility in aqueous systems compared to 4-Bromo-1H-indol-6-ol .

Functional Group Analogs

This modification is critical in drug design, where methoxy groups often improve metabolic stability compared to hydroxyl groups .

2.2.2 6-Bromo-4-methoxy-1H-indole-3-carbaldehyde (CAS: 1202766-19-5)

The addition of a formyl group at the 3-position introduces reactivity for further functionalization (e.g., condensation reactions). This compound’s aldehyde group contrasts with the hydroxyl in this compound, offering distinct electronic and steric profiles for synthetic applications .

Substituted Derivatives in Medicinal Chemistry

2.3.1 3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole Derivatives (Compounds 8–11, )

These derivatives incorporate imidazolyl groups at the 3-position, enhancing interactions with biological targets (e.g., kinases or receptors). For example, 6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (10) exhibits a melting point >200°C, suggesting strong crystalline packing forces compared to the simpler this compound .

2.3.2 Triazolyl-Indole Antioxidants ()

Compounds like 3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol demonstrate the role of triazole moieties in enhancing antioxidant activity. While this compound lacks such groups, its hydroxyl position could be optimized for similar applications through targeted derivatization .

Biological Activity

4-Bromo-1H-indol-6-ol (C8H6BrNO) is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound exhibits unique chemical properties due to the presence of both a bromine atom and a hydroxyl group. These functional groups contribute to its reactivity and interaction with various biological targets. The compound can undergo several chemical reactions, including oxidation to form quinones and substitution reactions leading to various indole derivatives.

Mechanism of Action:

- Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. For instance, it has been shown to inhibit kinases involved in cellular signaling.

- Receptor Modulation: It can interact with receptor proteins, potentially altering cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against pathogenic bacteria, enhancing the sensitivity of these bacteria to antibiotics when used in combination therapies . The compound's structural features allow it to engage with bacterial cystathionine γ-synthase (bCSE), which is critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Anti-Angiogenic Effects: It has demonstrated anti-angiogenic activity with an IC50 value of 56.9 µg/mL, inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells at IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively . This suggests that the compound may impede tumor growth by disrupting the formation of new blood vessels.

- Free Radical Scavenging: The compound also exhibits free radical scavenging activity with an IC50 value of 27.8 µg/mL, indicating its potential as an antioxidant .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Difference | Unique Features |

|---|---|---|

| 4-Bromoindole | Lacks hydroxyl group at the 6-position | Different reactivity patterns |

| 1H-Indol-6-ol | Lacks bromine atom at the 4-position | Varies in biological activity |

| 6-Bromo-1H-indol-4-ol | Bromine and hydroxyl groups at different positions | Isomeric variation affecting biological interactions |

This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to other indole derivatives.

Study on Antimicrobial Efficacy

A recent study synthesized several indole-based compounds derived from this compound. These derivatives were tested for their ability to potentiate the effects of existing antibiotics against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives significantly improved antibiotic efficacy, suggesting a promising avenue for developing new antimicrobial agents .

Study on Anti-Cancer Properties

In another study focusing on cancer cell lines, researchers evaluated the anti-proliferative effects of this compound on HUVECs and A549 cells. The findings revealed that the compound effectively inhibited cell growth, supporting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-Bromo-1H-indol-6-ol, and how can purity be ensured?

- Methodological Answer : Brominated indoles are typically synthesized via electrophilic substitution or transition-metal-catalyzed coupling. For example, 6-bromoindole derivatives can be prepared by treating indole precursors with N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) to minimize over-bromination . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) is recommended. Purity should be confirmed by HPLC (C18 column, methanol/water mobile phase) and melting point analysis. For brominated indoles, ensure halogen stability by avoiding prolonged exposure to light or basic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns. The bromine atom deshields adjacent protons, causing distinct splitting (e.g., H-5 and H-7 in this compound). - COSY and HMBC can resolve overlapping signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 212.96 for CHBrNO). Fragmentation patterns should align with indole scaffolds.

- IR : Look for O–H (phenolic, ~3200 cm) and N–H (indole, ~3400 cm) stretches .

Q. How should researchers handle stability and storage of brominated indoles?

- Methodological Answer : Store this compound in amber vials under inert gas (N/Ar) at –20°C to prevent oxidative degradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring. Avoid aqueous solutions at extreme pH, as bromine may undergo hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is definitive for confirming substitution positions and hydrogen-bonding networks. Use SHELXL for refinement: input initial coordinates from SHELXD (charge flipping) or direct methods. Key parameters include:

- Thermal displacement parameters : Anisotropic refinement for Br and O atoms.

- Hydrogen bonding : Identify O–H···N or π-π interactions using Mercury or OLEX2. For example, analogous bromoindoles exhibit C–Br···π contacts influencing packing .

- Validation : Check R-factors (<0.05) and residual electron density maps. Cross-validate with ORTEP-3 for graphical representation .

Q. What strategies address contradictory NMR data in brominated indole derivatives?

- Methodological Answer : Contradictions (e.g., unexpected coupling constants) may arise from dynamic effects or impurities.

- 2D NMR : Use NOESY to confirm spatial proximity of protons. For example, H-5 in this compound may show NOE correlations with adjacent substituents.

- DFT Calculations : Compare experimental -NMR shifts with computed values (Gaussian/B3LYP/6-311+G(d,p)) to validate assignments.

- Alternative Synthesis : Prepare a deuterated analog (e.g., DO exchange for –OH) to simplify spectra .

Q. How does hydrogen bonding influence the solid-state properties of this compound?

- Methodological Answer : Hydrogen bonds (e.g., O–H···N or O–H···Br) dictate crystal packing and stability. Perform graph-set analysis (Etter’s formalism) to classify motifs:

- Descriptors : Chains (C), rings (R), or discrete (D) patterns.

- Thermal Analysis : DSC/TGA can correlate H-bond strength with melting/decomposition points. For example, strong O–H···N interactions may increase melting points by 20–30°C compared to non-H-bonded analogs .

Q. Data Contradiction & Experimental Design

Q. How to design experiments reconciling conflicting reactivity data in bromoindole chemistry?

- Methodological Answer :

- Control Experiments : Repeat reactions under anhydrous/oxygen-free conditions to rule out moisture/O-mediated side reactions.

- Isolation of Intermediates : Use in-situ IR or LC-MS to track intermediates (e.g., bromonium ion formation).

- Computational Modeling : Map reaction pathways (e.g., Fukui indices for electrophilic attack) to predict regioselectivity .

Q. What statistical methods validate reproducibility in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry). For bromination, central composite design can identify optimal NBS equivalents (typically 1.1–1.3 eq).

- ANOVA : Compare yields across batches (n ≥ 3) to assess significance (p < 0.05). Report confidence intervals for key steps .

Properties

IUPAC Name |

4-bromo-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-3-5(11)4-8-6(7)1-2-10-8/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFVIIXRKRKEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646546 | |

| Record name | 4-Bromo-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-28-0 | |

| Record name | 4-Bromo-1H-indol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.